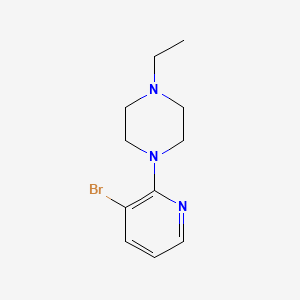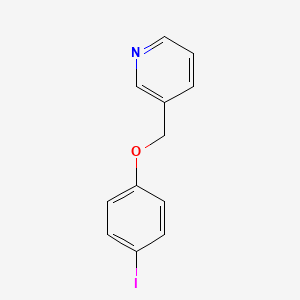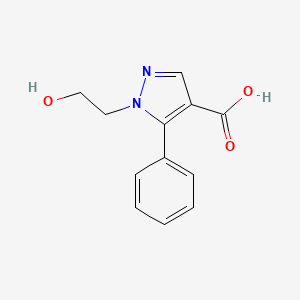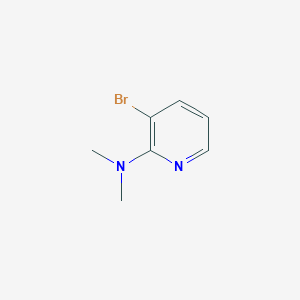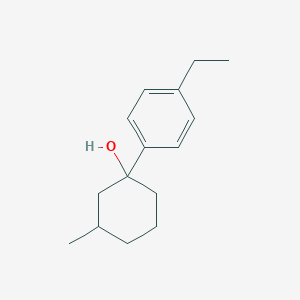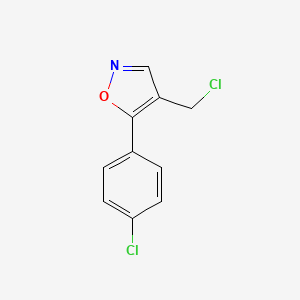
4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloromethyl group and a 4-chlorophenyl group attached to the oxazole ring
準備方法
The synthesis of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with an appropriate oxazole precursor under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures, often in the range of 80-100°C, to ensure complete conversion of the starting materials.
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反応の分析
4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced oxazole derivatives.
Substitution: The chloromethyl group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted oxazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the oxazole ring or the attached functional groups.
科学的研究の応用
4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole has a wide range of scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in drug discovery and development. It is investigated for its ability to interact with specific biological targets and pathways, which could lead to the development of new treatments for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science, coatings, and other advanced materials.
作用機序
The mechanism of action of 4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors in biological systems, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
類似化合物との比較
4-(Chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole can be compared with other similar compounds, such as:
4-Chlorobenzyl chloride: This compound shares the 4-chlorophenyl group but lacks the oxazole ring. It is used as an intermediate in organic synthesis and has different chemical properties and applications.
4-Chlorophenyl isocyanate: This compound also contains the 4-chlorophenyl group but has an isocyanate functional group instead of the oxazole ring. It is used in the production of polyurethanes and other polymers.
4-Chlorophenylacetic acid: This compound has a 4-chlorophenyl group attached to an acetic acid moiety. It is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its oxazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in various research and industrial applications.
特性
IUPAC Name |
4-(chloromethyl)-5-(4-chlorophenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-8-6-13-14-10(8)7-1-3-9(12)4-2-7/h1-4,6H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUYYBNMKWMNHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NO2)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)
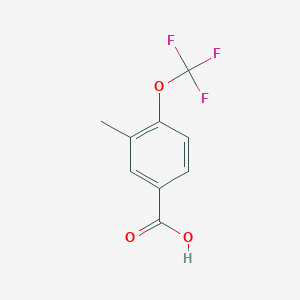


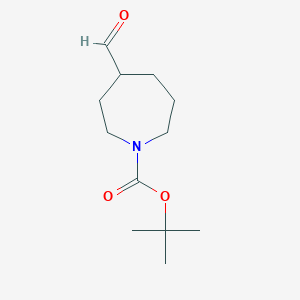
![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)

